molecular formula C10H7ClN2O3 B11873488 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B11873488
M. Wt: 238.63 g/mol
InChI Key: ONAQEPVQTTVEQQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (C10H7ClN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC10H7ClN2O3
Molar Mass238.63 g/mol
Density1.53 g/cm³ (predicted)
Boiling Point398.2 °C (predicted)
pKa-4.38 (predicted)

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds in the quinazoline family often exhibit significant antibacterial and antifungal activity.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results suggest that this compound possesses moderate to good antimicrobial activity, making it a candidate for further development in pharmaceutical applications targeting infections caused by resistant strains.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study: Tankyrase Inhibition

A study focused on the inhibition of tankyrase enzymes highlighted the potential of quinazoline derivatives as selective inhibitors. This compound was evaluated alongside other derivatives for its ability to inhibit tankyrase activity, which is implicated in cancer progression.

Findings:

  • The compound demonstrated competitive inhibition against tankyrase with an IC50 value indicative of effective enzyme inhibition.
  • Structural modifications led to variations in potency, suggesting avenues for optimization in drug design.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial cells or cancer cells. The presence of the chloro and carboxylate groups may enhance binding affinity and specificity towards target sites.

Proposed Mechanisms:

  • Enzyme Inhibition : Compounds like this compound may act as competitive inhibitors by mimicking substrate structures.
  • Cell Membrane Disruption : Antimicrobial action may also involve disruption of bacterial cell membranes, leading to cell lysis.

Properties

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)6-4-2-3-5-7(6)12-10(11)13-8(5)14/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAQEPVQTTVEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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